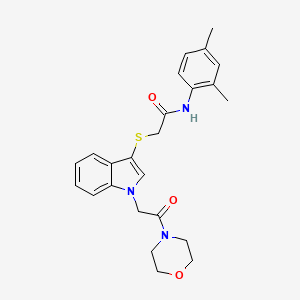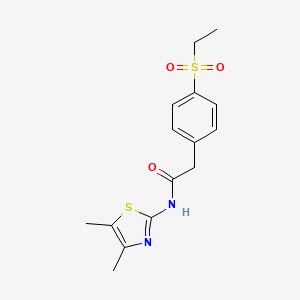![molecular formula C22H26FN3O5S2 B2922646 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-13-3](/img/structure/B2922646.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H26FN3O5S2 and its molecular weight is 495.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel bisamides compounds containing methoxy and benzothiazole groups has been extensively studied. These compounds, characterized by 1H NMR, 13C NMR, IR, and elemental analyses, exhibit significant anti-CMV activities and antitumor activity toward PC3 cells in vitro. Notably, a particular compound demonstrated an antiproliferation activity of 74.2% at a concentration of 10 μmol/L against PC3 cells, highlighting its potential in cancer research and therapy (Zheng Yuguoa, 2012).
Carbonic Anhydrase Inhibition
Another application of related compounds involves their inhibition of carbonic anhydrase (CA) isoenzymes. Specifically, aromatic sulfonamide inhibitors such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds have shown nanomolar inhibitory concentration (IC50) ranges from 58 to 740 nmol/L against hCA I, II, IV, and XII isoenzymes. These findings indicate potential applications in treating conditions associated with dysregulated CA activity (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Material Science and Fluorescence Properties
Research into solid-state red fluorophores utilizing excited-state intramolecular proton transfer (ESIPT) demonstrates significant advancements in developing efficient solid-state red-emitting materials. Alkoxy-substituted dibenzothiazolylphenols have shown promising results, exhibiting bright red fluorescence and potential applications in optoelectronic devices and fluorescent materials. The study of their crystal packing and fluorescence properties reveals insights into the design of new fluorescent materials (K. Sakai, H. Kawamura, N. Kobayashi, T. Ishikawa, Chiori Ikeda, T. Kikuchi, T. Akutagawa, 2014).
Antimicrobial Screening
The synthesis of fluoro-substituted sulfonamide benzothiazole compounds for anti-microbial screening represents a critical area of research. These novel compounds, characterized by UV, IR spectral studies, and pharmacological evaluation, have shown considerable antimicrobial activities. This work contributes to the search for potent biodynamic agents with potential applications in developing new antimicrobial drugs (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S2/c1-4-26-19-10-7-17(23)15-20(19)32-22(26)24-21(27)16-5-8-18(9-6-16)33(28,29)25(11-13-30-2)12-14-31-3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYTXZHMEDIZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)
